molecular formula C13H10N3NaO4S B1667136 sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 623564-40-9

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B1667136
CAS No.: 623564-40-9
M. Wt: 327.29 g/mol
InChI Key: RFSWVJXWZXQOSW-ZDFSRXSCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

BLI-489 is a beta-lactamase inhibitor that has shown significant potential in combating bacterial infections. It is particularly effective when combined with other antibiotics, such as piperacillin, to inhibit the activity of beta-lactamase enzymes produced by various pathogenic bacteria. These enzymes are responsible for antibiotic resistance, making BLI-489 a valuable compound in the fight against drug-resistant bacterial infections .

Mechanism of Action

Target of Action

BLI-489, also known as R56JYB8P8Z, is primarily targeted at β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics, including penicillins, cephalosporins, cephamycins, and carbapenems .

Mode of Action

BLI-489 acts as a β-lactamase inhibitor . It binds to the active sites of β-lactamase enzymes, thereby inhibiting their function . This prevents the enzymes from breaking down β-lactam antibiotics, allowing these antibiotics to effectively kill the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by BLI-489 involves the inhibition of β-lactamase enzymes . By inhibiting these enzymes, BLI-489 prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity . This allows the antibiotics to inhibit the synthesis of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of BLI-489 have been studied in healthy subjects . The compound has been administered intravenously in these studies, and its safety, tolerability, and drug absorption profile have been evaluated . .

Result of Action

The primary result of BLI-489’s action is the enhanced efficacy of β-lactam antibiotics against bacteria that produce β-lactamase enzymes . By inhibiting these enzymes, BLI-489 allows the antibiotics to effectively kill the bacteria, thereby helping to combat bacterial infections .

Action Environment

The efficacy of BLI-489 can be influenced by various environmental factors. For instance, the presence of other antibiotics, such as Piperacillin, can enhance the efficacy of BLI-489 . Moreover, the specific strain of bacteria and the type of β-lactamase enzyme it produces can also affect the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

BLI-489 is synthesized through a series of chemical reactions involving the formation of a penem ring structure. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

The industrial production of BLI-489 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

BLI-489 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BLI-489. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

BLI-489 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BLI-489 include:

Uniqueness of BLI-489

BLI-489 is unique in its broad-spectrum activity against class A, B, and D beta-lactamases. This broad-spectrum activity makes it particularly valuable in treating infections caused by a wide range of drug-resistant bacteria. Additionally, BLI-489 has shown synergistic effects when combined with other antibiotics, enhancing their efficacy and providing a powerful tool in the fight against antibiotic resistance .

Properties

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-40-9
Record name BLI-489
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623564409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLI-489
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56JYB8P8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 3
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 5
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

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